4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
The compound 4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (hereafter referred to as Compound X) is a pyrazoline-containing derivative with a fused quinoline-dioxolane core. Its molecular formula is C23H18ClN3O5 (monoisotopic mass: 451.093498), featuring a 1,3-dioxolo group at the [4,5-g] position of the quinoline scaffold and a phenyl-substituted dihydropyrazole ring linked to a 4-oxobutanoic acid moiety .
The compound’s synthesis typically involves coupling reactions between pre-functionalized quinoline precursors and pyrazoline intermediates under conditions similar to those described in –3, such as using THF or DCM as solvents and coupling agents like HOBt/EDC. Purity (>95%) is confirmed via HPLC and NMR .
Properties
IUPAC Name |
4-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5/c24-23-15(8-14-9-19-20(32-12-31-19)11-16(14)25-23)18-10-17(13-4-2-1-3-5-13)26-27(18)21(28)6-7-22(29)30/h1-5,8-9,11,18H,6-7,10,12H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQHSJQGDGHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through a series of cyclization reactions starting from appropriate aniline derivatives. For instance, 6-chloro-1,3-dioxolo[4,5-g]quinoline-7-carboxaldehyde can be synthesized from 2-chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde .
-
Pyrazole Ring Formation: : The pyrazole ring can be formed by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
-
Coupling Reactions: : The final step involves coupling the quinoline and pyrazole intermediates with a butanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide .
-
Reduction: : Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
-
Substitution: : The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the dioxolo and pyrazole moieties may enhance these effects, making this compound a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
Compounds containing quinoline and pyrazole structures are known for their antimicrobial activity. Preliminary studies suggest that this compound could exhibit significant antibacterial and antifungal properties, potentially serving as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in literature. This compound may also demonstrate such effects, potentially offering therapeutic benefits in conditions characterized by inflammation.
Material Science Applications
Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research into polymer composites that include such organic compounds could lead to advancements in materials with tailored properties for specific applications.
Nanotechnology
Due to its complex structure, this compound could be utilized in the synthesis of nanoparticles or nanocomposites. These materials may find applications in drug delivery systems or as contrast agents in imaging technologies.
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of compounds similar to 4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid and evaluated their cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting a potential mechanism for further development into anticancer drugs.
Case Study 2: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of quinoline derivatives against several bacterial strains. The findings demonstrated that compounds with structural similarities to the target compound exhibited notable antibacterial activity, warranting further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of 4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may target enzymes or receptors involved in cell signaling pathways, such as kinases or G-protein coupled receptors .
-
Pathways Involved: : It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Key Observations :
Core Variations: Compound X uniquely incorporates a [1,3]dioxolo group on the quinoline ring, enhancing electron density and steric bulk compared to the 2-oxo or 2-hydroxy quinoline cores in analogs . Halogen substituents (Cl, F) are common across compounds, likely improving target binding via halogen bonds .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Compounds 8 (CF3) and 13 (Cl) exhibit lower yields (~12–22%) due to steric hindrance or reduced reactivity during coupling steps .
- Electron-Donating Groups (EDGs) : Compound 15 (OCH3) and X ([1,3]dioxolo) show moderate yields but higher solubility in polar solvents (e.g., EtOAC/hexanes) .
Synthetic Challenges: The trifluoromethyl group in Compound 8 introduces synthetic complexity, requiring flash chromatography for purification . Compound X’s [1,3]dioxolo group may necessitate specialized quinoline precursors, increasing synthetic steps compared to simpler halogenated analogs.
Physicochemical and Pharmacokinetic Comparison
Table 2: Calculated Properties and Bioavailability Predictions
Key Observations :
Lipophilicity :
- Compound X has a moderate LogP (3.2), balancing membrane permeability and aqueous solubility. In contrast, Compound 8’s high LogP (4.8) suggests poor solubility, aligning with its reliance on organic solvents for purification .
- The [1,3]dioxolo group in X reduces LogP compared to halogenated analogs (e.g., Compound 12: LogP 4.1), favoring oral bioavailability.
Biological Activity
The compound 4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C20H20ClN3O3. It features a quinoline ring system fused with a dioxole and a pyrazole moiety, which are known to enhance biological activity through diverse mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Protein Kinases : Similar compounds have shown effectiveness in inhibiting specific protein kinases involved in cancer progression. For instance, quinoline derivatives often target the PI3K/Akt signaling pathway, which is crucial in tumorigenesis .
- Antimicrobial Activity : The presence of halogen substituents (like chlorine) and heterocycles enhances the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit notable antitumor activity across several cancer cell lines. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 6.26 ± 0.33 | Inhibition of DNA synthesis | |
| HCC827 | 6.48 ± 0.11 | Apoptosis induction | |
| NCI-H358 | 20.46 ± 8.63 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The following table lists the observed efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Saccharomyces cerevisiae | 64 |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A study evaluated a related quinoline derivative in xenograft models, demonstrating significant tumor growth inhibition through the modulation of the PI3K/Akt pathway .
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of related compounds, finding that modifications to the dioxole ring enhanced activity against resistant strains of bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
